6-(2,6-Dimethoxyphenyl)picolinic acid
Description
6-(2,6-Dimethoxyphenyl)picolinic acid is a picolinic acid derivative featuring a 2,6-dimethoxyphenyl substituent at the 6-position of the pyridine ring. Picolinic acid (2-pyridinecarboxylic acid) serves as a versatile scaffold in medicinal chemistry due to its metal-chelating properties and ability to modulate biological targets . The addition of a 2,6-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may enhance binding affinity to receptors or enzymes.
Synthesis of this compound could involve coupling reactions (e.g., Suzuki-Miyaura) between a halogenated picolinic acid precursor and a 2,6-dimethoxyphenylboronic acid, followed by hydrolysis of protecting groups, as seen in similar sulfonyl- and amido-picolinic acid syntheses .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-11-7-4-8-12(19-2)13(11)9-5-3-6-10(15-9)14(16)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
UJTNWQOJNADMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent type and position significantly influence solubility, acidity, and lipophilicity:
*Estimated based on structural analogs.
Discussion of Research Findings
- Safety Profile : Sulfonyl analogs require stringent safety protocols (e.g., PPE, ventilation) due to irritant properties , whereas methoxy groups may reduce toxicity.
- Unresolved Questions: Limited data exist on the target compound’s solubility, stability, and in vivo efficacy, necessitating further study.
Q & A
Q. Guidance for Rigorous Research Design
- Apply the PICO framework to structure hypotheses:
- Population : Target molecule/enzyme system.
- Intervention : Experimental variable (e.g., metal coordination, catalytic conditions).
- Comparison : Baseline/control (e.g., unsubstituted picolinic acid).
- Outcome : Measurable metrics (e.g., catalytic turnover, binding affinity) .
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
